Azocarmine B

描述

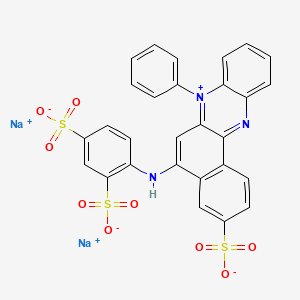

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O9S3.2Na/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17;;/h1-16H,(H3,32,33,34,35,36,37,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKHGYGBYOUFGK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17N3Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948204 | |

| Record name | Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25360-72-9 | |

| Record name | Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen 5-[(2,4-disulphonatophenyl)amino]-7-phenylsulphonatobenzo[a]phenazinium, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Azocarmine B?

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of Azocarmine B, a synthetic phenazine dye. It is intended to serve as a technical resource for professionals in research and development.

Core Chemical Data

This compound, also known by its Colour Index name C.I. 50090 or as Acid Red 103, is the disodium salt of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonic acid.[1][2] It is a red, water-soluble solid widely employed as a histological stain.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | disodium;4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | [3] |

| Synonyms | Acid Red 103, C.I. 50090 | [2][4] |

| CAS Number | 25360-72-9 | [4] |

| Chemical Formula | C₂₈H₁₇N₃Na₂O₉S₃ | [4] |

| Molecular Weight | 681.62 g/mol | [4] |

| Appearance | Red powder | [5] |

| Melting Point | ≥300 °C | [4] |

| Solubility | Soluble in water (blue-ray red solution) | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a central phenazine ring system, which is extensively substituted with sulfonic acid groups, conferring its solubility in aqueous media.

Caption: Chemical Structure of this compound.

Synthesis Pathway

This compound is synthesized from Azocarmine G (C.I. 50085) through a sulfonation reaction. The process involves treating Azocarmine G with fuming sulfuric acid, which introduces additional sulfonic acid groups onto the aromatic rings. The resulting trisulfonated product is then isolated as its disodium salt.[6][7]

Caption: Synthesis of this compound from Azocarmine G.

Experimental Protocols

This compound is a principal component in various polychrome staining methods, most notably the Azan trichrome stain, used to differentiate cellular components and connective tissues.

Azan Trichrome Staining Protocol (Heidenhain's Method)

This protocol is a widely used histological technique for the differential staining of muscle tissue, collagen, and cell nuclei.[1][8][9]

Reagents:

-

Solution A (Azocarmine Solution): 0.1 g Azocarmine G or B, 100 ml distilled water, 1 ml glacial acetic acid.

-

Solution B (Aniline Alcohol): 1 ml aniline, 100 ml 95% ethanol.

-

Solution C (Acetic Alcohol): 1 ml glacial acetic acid, 100 ml 100% ethanol.

-

Solution D (Phosphotungstic Acid): 5 g phosphotungstic acid, 100 ml distilled water.

-

Solution E (Aniline Blue-Orange G): 0.5 g Aniline Blue, 2 g Orange G, 8 ml glacial acetic acid, 100 ml distilled water. Boil, cool, and filter.

Procedure:

Caption: Experimental workflow for Azan trichrome staining.

Expected Results:

-

Nuclei: Red

-

Muscle, Erythrocytes: Red to Orange

-

Collagen, Reticulum, Basophilic Structures: Blue

-

Neuroglia: Reddish

This staining method is invaluable in pathological and histological studies for visualizing the morphology of tissues, particularly for identifying changes in connective tissue composition.

References

- 1. bio-optica.it [bio-optica.it]

- 2. biognost.com [biognost.com]

- 3. Disodium 4-((7-phenyl-3-sulfonatobenzo(a)phenazin-7-ium-5-yl)amino)benzene-1,3-disulfonate | C28H17N3Na2O9S3 | CID 6099365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 25360-72-9 [m.chemicalbook.com]

- 7. This compound | 25360-72-9 [chemicalbook.com]

- 8. Histological methods for CNS [pathologycenter.jp]

- 9. stainsfile.com [stainsfile.com]

Azocarmine B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azocarmine B, a synthetic dye widely utilized in histological and cytological staining. This document details its core properties, specifications, and established experimental protocols, offering a valuable resource for laboratory applications.

Core Properties and Specifications

This compound, also known as Acid Red 103 or C.I. 50090, is a red anionic dye valued for its ability to stain acidic cellular components.[1][2] It is an organic sodium salt of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonic acid.[3][4][5] While often used interchangeably with Azocarmine G, this compound is noted to be more soluble in water.[6]

The following tables summarize the key quantitative data for this compound:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Synonyms | Acid Red 103, C.I. 50090, Rosinduline 2B | [1][7] |

| CAS Number | 25360-72-9 | [1][3] |

| Molecular Formula | C₂₈H₁₇N₃Na₂O₉S₃ | [1][4] |

| Molecular Weight | 681.62 g/mol | [1][3][4] |

| Appearance | Dark red to brown powder | [8][9][10] |

| Melting Point | ≥300 °C | [3][7] |

| Solubility in Water | Soluble, resulting in a blue-ray red solution | [2][3][7] |

| Solubility in Ethanol | Moderate | [6] |

| Absorption Maximum (λmax) | 510 - 523 nm in water | [6][10] |

Experimental Protocols

This compound is a primary component of the AZAN trichrome staining method, developed by Heidenhain, which is used to differentiate cell nuclei, cytoplasm, collagen, and muscle tissue.

Preparation of this compound Staining Solution (0.1% acidic solution)

Reagents and Materials:

-

This compound powder

-

Distilled water

-

Glacial acetic acid

Procedure:

-

Weigh 0.1 g of this compound powder.[11]

-

In a flask, dissolve the this compound in 100 ml of distilled water.

-

Heat the solution briefly until it boils, then allow it to cool to room temperature.[11]

-

Filter the cooled solution.[11]

-

Add 1 ml of glacial acetic acid to the filtered solution.[11] The addition of acetic acid acidifies the solution, which enhances the binding affinity of this compound to acidic cellular components.[2][12]

Note: For this compound, some protocols suggest using a higher concentration of 0.25 to 1 g of the dye.[11][13] The optimal concentration may vary depending on the specific tissue and desired staining intensity.

AZAN Trichrome Staining Protocol (Heidenhain's Method)

This protocol is intended for paraffin-embedded tissue sections.

Reagents and Materials:

-

This compound staining solution (prepared as above)

-

Aniline alcohol solution (0.1 ml aniline in 100 ml of 96% ethanol)[11]

-

Acetic acid-ethanol (1 ml glacial acetic acid in 100 ml of 96% ethanol)[11]

-

5% Phosphotungstic acid or Phosphomolybdic acid solution[11]

-

Aniline Blue-Orange G solution (0.5 g Aniline Blue and 2 g Orange G dissolved in 100 ml distilled water with 8 ml glacial acetic acid, boiled, cooled, and filtered)[11]

-

Xylene

-

Ethanol (descending and ascending series)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a descending series of ethanol concentrations to distilled water.

-

Nuclear Staining: Stain with the prepared this compound solution in a 56-60°C oven for 20-60 minutes.

-

Rinsing: Briefly rinse in distilled water.

-

Differentiation: Differentiate with aniline alcohol solution until cytoplasm is pale pink and nuclei are clearly defined.[14]

-

Stop Differentiation: Stop the differentiation process with acetic acid-ethanol for about 1 minute.[11]

-

Mordanting: Treat with 5% phosphotungstic acid or phosphomolybdic acid for 1-2 hours. This step removes the Azocarmine from the collagen.

-

Counterstaining: Stain with Aniline Blue-Orange G solution for 1-3 hours.

-

Dehydration and Mounting: Quickly rinse in distilled water, dehydrate rapidly through an ascending series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Expected Staining Results:

-

Nuclei: Bright red

-

Cytoplasm: Pink to red

-

Muscle: Red to orange

-

Collagen and Mucin: Blue

-

Erythrocytes: Red

Visualized Experimental Workflow

The following diagram illustrates the key stages of the AZAN trichrome staining protocol.

Caption: Workflow of the AZAN Trichrome Staining Method.

Safety and Handling

This compound is considered a hazardous substance.[15] It can cause skin and serious eye irritation, and may cause respiratory irritation.[16]

Precautionary Measures:

-

Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.[16]

-

Handling: Avoid breathing dust and ensure adequate ventilation.[16] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[16]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water.[16] If inhaled, move to fresh air.[16] Seek medical attention if irritation persists.[16]

Always consult the Safety Data Sheet (SDS) for complete safety information before use.[15][16][17]

References

- 1. scbt.com [scbt.com]

- 2. Azocarmine [morphisto.de]

- 3. This compound CAS#: 25360-72-9 [m.chemicalbook.com]

- 4. Disodium 4-((7-phenyl-3-sulfonatobenzo(a)phenazin-7-ium-5-yl)amino)benzene-1,3-disulfonate | C28H17N3Na2O9S3 | CID 6099365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 25360-72-9 [chemicalbook.com]

- 6. stainsfile.com [stainsfile.com]

- 7. lookchem.com [lookchem.com]

- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 9. simmyfranks.com [simmyfranks.com]

- 10. 25641-18-3 CAS | AZOCARMINE G | Biological Stains and Dyes | Article No. 01600 [lobachemie.com]

- 11. ronaldschulte.nl [ronaldschulte.nl]

- 12. Azocarmine [morphisto.at]

- 13. . Biological stains; a handbook on the nature and uses of the dyes employed in the biological laboratory. Stains and staining (Microscopy); Stains and Staining; Dyes. Quinone-imine Dyes 133 ployed either, finding a stronger solution necessary in the case of this compound, which required more application of heat (56°C.) in order to bring it into solution. Besides the misspelling "azan carmine" one also frequently sees the name written as two words "azo carmine." The latter is not a serious mistake, but it is preferred here to write it as one word, so as not to imply that it i Stock Photo - Alamy [alamy.com]

- 14. Azocarmine, solution - Biognost [biognost.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. aksci.com [aksci.com]

- 17. pallavchemicals.com [pallavchemicals.com]

An In-depth Technical Guide to the Mechanism of Azocarmine B Staining in Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying Azocarmine B staining, a critical technique in histological studies for the differential visualization of cellular and extracellular components.

Core Principles of this compound Staining

This compound is a synthetic, water-soluble acid dye belonging to the quinone-imine class.[1] Its chemical formula is C₂₈H₁₇N₃Na₂O₉S₃.[2][3][4] Despite its name, it is not classified as an azo dye.[1] In histological applications, this compound functions as a potent nuclear and cytoplasmic stain, imparting a deep red color to these structures.[5][6] It is most frequently utilized as the primary plasma stain in polychromatic staining methods, most notably in Heidenhain's Azan trichrome stain, where it is used in conjunction with counterstains like Aniline Blue and Orange G to selectively stain various cell and tissue types.[7][8]

The fundamental mechanism of this compound staining is based on electrostatic interactions. As an anionic (acid) dye, it possesses negatively charged sulfonate groups. In an acidic environment, which is typically created by adding acetic acid to the staining solution, the amino groups of tissue proteins become protonated, acquiring a positive charge.[7] This allows the negatively charged this compound dye molecules to form strong ionic bonds with these positively charged sites in acidic cellular components, such as nucleic acids and proteins, resulting in intense red staining.[7]

The specificity of trichrome methods involving this compound is achieved through a process of sequential staining and differentiation. The tissue is first overstained with the red this compound solution. Subsequently, a differentiating agent, such as phosphotungstic or phosphomolybdic acid, is applied.[9] These large polyacid molecules are believed to bind to collagen fibers and effectively remove the smaller this compound molecules from the collagenous matrix, while leaving the dye bound to denser structures like nuclei and cytoplasm.[9][10] This step is crucial for enabling the subsequent counterstain (e.g., Aniline Blue) to bind specifically to the now-available sites on the collagen fibers.

Chemical Properties Summary

| Property | Value |

| Chemical Name | Disodium 4-((7-phenyl-3-sulfonatobenzo(a)phenazin-7-ium-5-yl)amino)benzene-1,3-disulfonate[2] |

| C.I. Number | 50090 (Acid Red 103)[2] |

| Molecular Formula | C₂₈H₁₇N₃Na₂O₉S₃[3][4] |

| Molecular Weight | 681.62 g/mol [3][4] |

| Class | Quinone-imine[1] |

| Solubility | Soluble in water[4][7] |

| Appearance | Deep red dye[7] |

Staining Outcomes in Tissue

When used in a trichrome procedure such as Heidenhain's Azan, this compound staining yields a vibrant and differential coloration of various tissue components. The typical results are summarized below.

| Tissue/Cellular Component | Staining Color |

| Nuclei, Chromatin | Deep Red / Red[5][11] |

| Cytoplasm, Muscle | Pale Red / Pink to Reddish-Brown[5][12] |

| Erythrocytes (Red Blood Cells) | Orange / Red[5][11] |

| Collagen Fibers, Reticular Fibers | Blue (after Aniline Blue counterstain)[12] |

| Basement Membranes | Blue (after Aniline Blue counterstain)[9] |

| Glial Cells | Red[8] |

| Acidophilic Granules (Pituitary) | Red[11] |

Experimental Protocols

The following section details a standard protocol for Heidenhain's Azan trichrome stain, which prominently features this compound.

Reagent Preparation

-

Azocarmine Solution (0.1% - 1.0%) :

-

Dissolve 0.1 to 1.0 g of this compound or Azocarmine G powder in 100 ml of distilled water.[13]

-

Heat the solution until it boils.[14]

-

Allow it to cool to room temperature and then filter.[14]

-

Add 1.0 ml of glacial acetic acid to the filtered solution.[13][14] The solution is stable for extended periods.

-

-

Aniline Alcohol :

-

Add 0.1 ml of aniline to 100 ml of 96% ethanol.[13] This solution is used for differentiation.

-

-

Phosphotungstic Acid Solution (5%) :

-

Dissolve 5 g of phosphotungstic acid in 100 ml of distilled water.

-

-

Aniline Blue - Orange G Solution :

-

Dissolve 0.5 g of Aniline Blue and 2.0 g of Orange G in 100 ml of distilled water.

-

Add 8.0 ml of glacial acetic acid.

-

Filter the solution before use.

-

Tissue Preparation

-

Fixation : Fix tissue samples in Bouin's fluid or a formalin-based fixative like 10% neutral buffered formalin.[13][14] For formalin-fixed tissues, mordanting in Bouin's solution for 1 hour at 56°C can improve stain quality.[15][16]

-

Processing : Dehydrate the fixed tissue through a graded series of alcohols (e.g., 70%, 80%, 95%, 100% ethanol).[14]

-

Clearing & Embedding : Clear the sample in xylene or a xylene substitute and embed in paraffin wax.[14]

-

Sectioning : Cut paraffin blocks into 4-6 µm thick sections and mount them on glass slides.[14]

Staining Procedure

-

Deparaffinization and Rehydration : Deparaffinize sections in xylene and rehydrate through descending grades of alcohol to distilled water.[15]

-

Nuclear Staining : Place slides in the prepared Azocarmine solution and incubate at 56-60°C for 20-60 minutes.

-

Rinsing : Briefly rinse in distilled water.

-

Differentiation : Differentiate the sections in aniline alcohol solution, checking microscopically until the collagen fibers are pale pink and nuclei remain sharp and red. This step is critical and requires careful monitoring.

-

Stop Differentiation : Wash with acidified alcohol (1 ml glacial acetic acid in 100 ml of 95% ethanol) to stop the differentiation process.

-

Mordanting : Place slides in 5% phosphotungstic acid solution for 30-60 minutes.[10] This step removes the red stain from connective tissues.

-

Counterstaining : Without rinsing, transfer the slides directly to the Aniline Blue - Orange G solution and stain for 1-3 hours.

-

Rinsing and Dehydration : Briefly rinse in distilled water, then rapidly dehydrate through 95% and absolute ethanol.

-

Clearing and Mounting : Clear in xylene and mount with a resinous mounting medium.[16]

Visualized Mechanisms and Workflows

The following diagrams illustrate the core staining mechanism and the experimental workflow for the Azan trichrome method.

Caption: Electrostatic interaction between anionic this compound and cationic tissue proteins.

Caption: Sequential steps of the Heidenhain's Azan trichrome staining protocol.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Disodium 4-((7-phenyl-3-sulfonatobenzo(a)phenazin-7-ium-5-yl)amino)benzene-1,3-disulfonate | C28H17N3Na2O9S3 | CID 6099365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 25360-72-9 [m.chemicalbook.com]

- 5. columbia.edu [columbia.edu]

- 6. Histology Stains - Human Embryology [human-embryology.org]

- 7. Azocarmine [morphisto.de]

- 8. Azocarmine, solution - Biognost [biognost.com]

- 9. med.emory.edu [med.emory.edu]

- 10. stainsfile.com [stainsfile.com]

- 11. biognost.com [biognost.com]

- 12. Masson's trichrome stain - Wikipedia [en.wikipedia.org]

- 13. ronaldschulte.nl [ronaldschulte.nl]

- 14. biognost.com [biognost.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

Azocarmine B vs. Azocarmine G for Histology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Azocarmine B and Azocarmine G, two closely related anionic dyes employed in histological staining. While often used interchangeably, subtle differences in their chemical properties and staining applications exist. This document outlines their characteristics, provides detailed experimental protocols for their use in the widely recognized Heidenhain's AZAN trichrome staining method, and presents a visual representation of the staining workflow.

Introduction to Azocarmine Dyes

This compound and Azocarmine G are synthetic dyes belonging to the azine class. In histology, they are renowned for their vibrant red staining of nuclei and other acidic tissue components.[1] Their most prominent application is in trichrome staining methods, such as Heidenhain's AZAN stain, where they are used in conjunction with other dyes like Aniline Blue and Orange G to differentiate various tissue elements.[2][3] In this method, Azocarmine stains nuclei and erythrocytes a brilliant red, while collagen and reticulin fibers are subsequently stained blue, and muscle tissue orange to red.[4]

Physicochemical Properties

The key physicochemical properties of this compound and Azocarmine G are summarized in the table below. The addition of a third sulfonate group to this compound notably increases its water solubility compared to Azocarmine G.

| Property | This compound | Azocarmine G |

| Synonyms | Acid Red 103, C.I. 50090 | Acid Red 101, Rosinduline, C.I. 50085 |

| Chemical Formula | C₂₈H₁₇N₃Na₂O₉S₃ | C₂₈H₁₈N₃NaO₆S₂ |

| Molecular Weight | 681.62 g/mol | 579.58 g/mol |

| CAS Number | 25360-72-9 | 25641-18-3 |

| Appearance | Red to dark red powder | Red to purple powder |

| Solubility in Water | Soluble | Moderately soluble |

| Solubility in Ethanol | Slightly soluble | Slightly soluble |

The Heidenhain's AZAN Trichrome Stain: A Comparative Workflow

The Heidenhain's AZAN (Azocarmine-Aniline Blue) stain is a cornerstone technique in histology for visualizing connective tissue. The workflow for this multi-step procedure is outlined below. It is important to note that while the general procedure remains the same, the concentration of the Azocarmine dye may be adjusted depending on whether B or G is used.

Experimental Protocols

The following are detailed protocols for the Heidenhain's AZAN trichrome stain, with specific preparations for both this compound and Azocarmine G staining solutions.

Reagent Preparation

Azocarmine G Staining Solution:

-

Azocarmine G: 0.1 g to 1.0 g[6]

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 1.0 ml

Procedure: Dissolve the Azocarmine G in distilled water, bring to a boil, then cool and filter. Add the glacial acetic acid to the cooled solution.[6]

This compound Staining Solution:

-

This compound: 0.25 g to 1.0 g[6]

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 1.0 ml

Procedure: Dissolve the this compound in distilled water. Heating may not be necessary due to its higher solubility. Add the glacial acetic acid.[6]

Aniline Alcohol Differentiating Solution:

-

Aniline: 1 ml

-

95% Ethanol: 1000 ml

5% Phosphotungstic Acid Solution:

-

Phosphotungstic Acid: 5 g

-

Distilled Water: 100 ml

Aniline Blue - Orange G Counterstain Solution:

-

Aniline Blue, water soluble: 0.5 g

-

Orange G: 2.0 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 8.0 ml

Procedure: Dissolve the dyes in distilled water, bring to a boil, cool, and then add the glacial acetic acid.

Staining Procedure

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining: Stain in the prepared Azocarmine solution (either B or G) at 56-60°C for 20-30 minutes, then allow to cool to room temperature for another 20-30 minutes.

-

Rinsing: Rinse briefly in distilled water.

-

Differentiation: Differentiate in aniline alcohol, monitoring microscopically until nuclei are sharp and cytoplasm is pale pink. This step is critical for achieving proper contrast.

-

Acid Rinse: Briefly rinse in 1% acetic acid in 95% ethanol to stop the differentiation.

-

Mordanting: Place slides in 5% phosphotungstic acid for 30-60 minutes. This step is crucial for the subsequent binding of Aniline Blue to collagen.

-

Rinsing: Rinse briefly in distilled water.

-

Counterstaining: Stain in the Aniline Blue - Orange G solution for 20-40 minutes.

-

Rinsing and Dehydration: Rinse briefly in distilled water, then rapidly dehydrate through 95% and absolute ethanol.

-

Clearing and Mounting: Clear in xylene and mount with a permanent mounting medium.

Expected Staining Results

| Tissue Component | Staining Color |

| Nuclei | Bright Red |

| Erythrocytes | Red |

| Muscle | Orange to Red |

| Cytoplasm | Pink to Red |

| Collagen and Reticulin | Blue |

| Glial Fibrils | Reddish |

Discussion and Conclusion

This compound and Azocarmine G are both effective red anionic dyes for nuclear and cytoplasmic staining in trichrome methods. The primary practical difference for the histologist is the higher water solubility of this compound, which may simplify the preparation of the staining solution.

While many protocols suggest their interchangeability, the optimal concentration for the staining solution may vary between the two dyes, as indicated in some formulations.[6] Without direct comparative studies, it is recommended that laboratories validate their specific protocols when substituting one for the other to ensure consistent and optimal staining results. The choice between this compound and Azocarmine G may ultimately depend on availability, cost, and the specific preferences and established protocols of the laboratory. Further quantitative studies would be beneficial to the histology community to definitively characterize any subtle performance differences between these two valuable stains.

References

The Evolution of a Classic: A Technical Guide to the History and Development of Azan Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of histological staining, trichrome techniques stand as a cornerstone for the differential visualization of tissue components. Among these, the Azan staining method, a vibrant and informative technique, offers a detailed polychromatic view of tissues, particularly connective and muscular elements. This in-depth technical guide explores the history, development, and core principles of Azan staining, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this classic and enduring method. From its origins as a modification of Mallory's trichrome stain to its modern applications, this document will delve into the experimental protocols, the chemical rationale, and the evolution of this indispensable tool in histology and pathology.

A Historical Journey: From Mallory to Heidenhain

The genesis of Azan staining is intrinsically linked to the pioneering work of American pathologist Frank Burr Mallory. In 1900, Mallory introduced his "connective tissue stain," a trichrome method that utilized acid fuchsin, aniline blue, and orange G to differentiate cellular and extracellular components.[1] This technique was a significant advancement, allowing for the clear distinction of collagen (blue), cytoplasm and muscle (red), and red blood cells (orange).

Fifteen years later, in 1915, the German anatomist Martin Heidenhain introduced a pivotal modification to Mallory's method, giving rise to what is now known as Heidenhain's Azan stain.[1][2] The primary innovation was the substitution of the often inconsistent and harsh acid fuchsin with the more stable and brilliantly red dye, azocarmine G.[2][3] The name "Azan" is a portmanteau derived from Azo carmine and An iline blue, the two key dyes in the procedure.[4] Heidenhain's modification also introduced a more controlled and nuanced differentiation step, resulting in a broader and more vibrant palette of colors, which enhanced the visualization of various tissue structures.

dot

The Chemical Principle: A Symphony of Dye Competition

The success of Azan and other trichrome stains lies in the sequential application of dyes with varying molecular weights and affinities for different tissue components, a process orchestrated by the use of a polyacid, typically phosphotungstic acid or phosphomolybdic acid.[5]

The general mechanism can be summarized in the following steps:

-

Nuclear Staining: The procedure begins with the application of a vibrant red nuclear stain, azocarmine G, which binds to the chromatin in the cell nuclei.

-

Mordanting and Differentiation: A solution of phosphotungstic acid is then applied. This large polyacid molecule acts as a "differentiator" and a "mordant." It has a strong affinity for collagen fibers and effectively displaces the smaller azocarmine molecules from the collagen. At the same time, it acts as a mordant, creating a binding site for the subsequent aniline blue dye on the collagen.

-

Counterstaining: Finally, a mixture of aniline blue and orange G is applied. The large aniline blue molecules preferentially bind to the phosphotungstic acid-mordanted collagen, staining it a brilliant blue. The smaller orange G molecules stain other components, such as cytoplasm and muscle fibers, in varying shades of orange and red.

dot

Experimental Protocols

The following tables provide a detailed comparison of the classical Mallory's trichrome protocol and a standard Heidenhain's Azan staining protocol. It is important to note that numerous variations of these protocols exist, and optimization may be required depending on the tissue type and fixation method.

Reagent Preparation

| Reagent | Mallory's Trichrome Stain | Heidenhain's Azan Stain |

| Nuclear Stain | 1% Acid Fuchsin in distilled water | 0.1% Azocarmine G in 1% acetic acid |

| Differentiator/Mordant | 1% Phosphomolybdic acid in distilled water | 5% Phosphotungstic acid in distilled water |

| Counterstain Solution | Aniline Blue-Orange G Solution: Aniline Blue (0.5g), Orange G (2.0g), Phosphotungstic acid (1.0g), Distilled water (100ml) | Aniline Blue-Orange G Solution: Aniline Blue (0.5g), Orange G (2.0g), Acetic acid (8ml), Distilled water (100ml) |

| Differentiating Solution | Not typically used in the same manner | Aniline-Alcohol: Aniline (1ml) in 95% Ethanol (1000ml) |

Staining Procedure

| Step | Mallory's Trichrome Staining Protocol | Heidenhain's Azan Staining Protocol |

| 1 | Deparaffinize and rehydrate sections to distilled water. | Deparaffinize and rehydrate sections to distilled water. |

| 2 | Stain in 1% acid fuchsin for 1-5 minutes. | Stain in 0.1% azocarmine G solution at 56-60°C for 20-60 minutes, then cool to room temperature for 10 minutes. |

| 3 | Rinse briefly in distilled water. | Rinse briefly in distilled water. |

| 4 | Differentiate in 1% phosphomolybdic acid for 1-2 minutes. | Differentiate in aniline-alcohol until cytoplasm is pale pink and nuclei are distinct red. |

| 5 | Rinse briefly in distilled water. | Rinse in acetic-alcohol (1ml acetic acid in 100ml 95% ethanol) for 1-2 minutes. |

| 6 | Stain in Aniline Blue-Orange G solution for 20-60 minutes. | Mordant in 5% phosphotungstic acid for 1-3 hours. |

| 7 | Rinse briefly in distilled water. | Rinse briefly in distilled water. |

| 8 | Dehydrate quickly through 95% and absolute ethanol. | Stain in Aniline Blue-Orange G solution for 1-3 hours. |

| 9 | Clear in xylene and mount. | Rinse briefly in distilled water, then differentiate and dehydrate rapidly in 95% and absolute ethanol. |

| 10 | Clear in xylene and mount. |

dot

Data Presentation and Expected Results

Azan staining provides a rich tapestry of colors, allowing for the clear identification of various tissue components. The expected results are summarized in the table below.

| Tissue Component | Expected Color with Azan Staining |

| Nuclei | Bright Red |

| Collagen, Reticulin | Deep Blue |

| Muscle | Red to Orange-Red |

| Cytoplasm | Pink to Red |

| Erythrocytes | Bright Red |

| Glial fibrils | Reddish |

| Mucin | Blue |

| Cartilage matrix | Blue |

While Azan staining is primarily a qualitative technique, modern digital pathology and image analysis software allow for quantitative assessments. Parameters such as the area fraction of collagen (blue-stained regions) can be quantified to assess the extent of fibrosis in various disease models.

Quantitative Analysis of Collagen Deposition

The quantification of collagen from Azan-stained slides typically involves the following steps:

-

Image Acquisition: High-resolution digital images of the stained tissue sections are captured using a light microscope equipped with a digital camera.

-

Color Deconvolution: Image analysis software (e.g., ImageJ with the color deconvolution plugin) is used to separate the image into its constituent color channels (red, green, and blue). For Azan staining, the blue channel corresponds to collagen.

-

Thresholding: A threshold is applied to the blue channel to create a binary image where the blue-stained collagen fibers are selected.

-

Area Measurement: The software calculates the area of the thresholded region, representing the total area of collagen in the image.

-

Data Normalization: The collagen area is often expressed as a percentage of the total tissue area to normalize the data.

| Parameter for Quantification | Methodology | Potential Application in Drug Development |

| Collagen Area Fraction (%) | Image analysis of the blue channel after color deconvolution. | Assessing the efficacy of anti-fibrotic drugs in preclinical models of liver, lung, or kidney fibrosis. |

| Staining Intensity | Densitometric analysis of the blue channel. | Evaluating changes in collagen density and maturation in response to treatment. |

| Fiber Thickness and Orientation | Advanced image analysis algorithms to measure individual fiber properties. | Understanding the effects of a drug on the organization and architecture of the extracellular matrix. |

Applications in Research and Drug Development

The ability of Azan staining to clearly delineate collagen from other tissue components makes it an invaluable tool in various research and drug development areas:

-

Fibrosis Research: Azan staining is widely used to assess the degree of fibrosis in preclinical models of liver, kidney, lung, and heart disease. The quantitative analysis of collagen deposition can serve as a key endpoint in evaluating the efficacy of anti-fibrotic therapies.

-

Connective Tissue Disorders: The stain is instrumental in studying the pathology of diseases affecting connective tissues, such as scleroderma and other autoimmune disorders.

-

Wound Healing Studies: Azan staining can be used to visualize the deposition and remodeling of collagen during the wound healing process, providing insights into the effects of novel wound healing agents.

-

Oncology: In cancer research, Azan staining can help to visualize the tumor microenvironment, particularly the desmoplastic stromal reaction, which can influence tumor progression and response to therapy.

-

Developmental Biology: The technique is useful for studying the development and organization of tissues and organs, where the interplay between different cell types and the extracellular matrix is crucial.

Conclusion

From its historical roots in early 20th-century histology to its current role in cutting-edge research and drug development, Heidenhain's Azan stain has proven to be a remarkably resilient and informative technique. Its ability to produce a brilliant and differential staining of tissue components, particularly collagen, ensures its continued relevance in the modern laboratory. By understanding the historical context, the underlying chemical principles, and the detailed experimental protocols, researchers can effectively leverage the power of Azan staining to gain critical insights into tissue architecture in both health and disease, ultimately contributing to the advancement of biomedical science and the development of new therapeutic interventions.

References

- 1. Heidenhain's AZAN trichrome stain - Wikipedia [en.wikipedia.org]

- 2. Histology Stains - Embryology [embryology.med.unsw.edu.au]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Azan Trichrome kit - Solmedia [solmedialtd.com]

- 5. Getting two birds with one stone: Combining immunohistochemistry and Azan staining in animal morphology - PMC [pmc.ncbi.nlm.nih.gov]

Spectrophotometric Analysis of Azocarmine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Azocarmine B (C.I. Acid Red 103), a synthetic dye with significant applications in biological and histological staining. This document outlines the fundamental principles of spectrophotometry as applied to this compound, detailed experimental protocols for its quantitative analysis, and relevant physicochemical data. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to accurately quantify this compound in various experimental settings.

Introduction to this compound and Spectrophotometry

This compound is an acid dye belonging to the azine class, widely utilized in histology for its ability to impart a deep red color to acidic cellular components such as nucleic acids and acidic proteins.[1] It is a key component of various trichrome staining methods, including the Heidenhain's AZAN stain, where it is used to differentiate cellular structures and tissue types.[1] this compound is more water-soluble than its counterpart, Azocarmine G, making it a preferable choice in many aqueous staining solutions.[2]

Spectrophotometry is a powerful analytical technique used to measure the concentration of a chemical substance by quantifying the amount of light it absorbs.[3][4] The principle underlying this method is the Beer-Lambert Law, which states that for a given substance dissolved in a non-absorbing solvent, the absorbance is directly proportional to the concentration of the substance and the path length of the light through the solution. This relationship is fundamental to the quantitative analysis of colored compounds like this compound.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its accurate spectrophotometric analysis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Common Name | This compound | [2][5] |

| C.I. Name | Acid Red 103 | [1][5][6] |

| C.I. Number | 50090 | [6] |

| CAS Number | 25360-72-9 | [5][6] |

| Molecular Formula | C₂₈H₁₇N₃Na₂O₉S₃ | [5][6] |

| Molecular Weight | 681.62 g/mol | [5] |

| Appearance | Reddish-brown powder | |

| Solubility | Soluble in water | [1][6] |

| λmax (Visible) | ~510 nm (experimentally determined) | [2] |

| Molar Absorptivity (ε) | Not readily available in literature; must be determined experimentally. |

Note: The λmax in the visible range is based on data for "Azocarmine" and related acid red dyes. It is strongly recommended to determine the specific λmax experimentally for the batch of this compound being used.

Experimental Protocol for Quantitative Analysis

The following protocol provides a step-by-step guide for the quantitative determination of this compound using UV-Visible spectrophotometry. This protocol is based on standard laboratory procedures for spectrophotometric analysis and should be adapted as necessary for specific experimental requirements.

Materials and Reagents

-

This compound powder (analytical grade)

-

Distilled or deionized water

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes (various sizes)

-

Cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

Preparation of Stock and Standard Solutions

-

Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound powder and transfer it to a 100 mL volumetric flask. Dissolve the powder in a small amount of distilled water and then dilute to the mark with distilled water. Mix the solution thoroughly.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 2, 4, 6, 8, and 10 µg/mL standards:

-

Pipette 2, 4, 6, 8, and 10 mL of the 100 µg/mL stock solution into separate 100 mL volumetric flasks.

-

Dilute each to the mark with distilled water and mix well.

-

Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to the experimentally determined λmax (approximately 510 nm).

-

Blanking: Fill a cuvette with distilled water (the solvent used for preparing the standards) and use it to zero the spectrophotometer.

-

Measurement of Standards: Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.

-

Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution containing this compound. Ensure the absorbance falls within the linear range of the standard curve. If necessary, dilute the unknown sample with distilled water to bring the absorbance within this range.

Data Analysis

-

Standard Curve: Plot a graph of absorbance versus concentration for the working standard solutions.

-

Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1, indicating a good linear fit.

-

Calculation of Unknown Concentration: Use the equation of the line to calculate the concentration of this compound in the unknown sample. If the sample was diluted, remember to multiply the calculated concentration by the dilution factor.

Data Presentation

The following table presents hypothetical data for a standard curve of this compound, which can be used as a template for recording experimental results.

| Concentration (µg/mL) | Absorbance at 510 nm (AU) |

| 0.0 (Blank) | 0.000 |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

| Unknown | 0.385 |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the spectrophotometric analysis of this compound.

Logical Relationship for Concentration Determination

The diagram below outlines the logical relationship for determining the concentration of an unknown sample using a standard curve, based on the principles of the Beer-Lambert Law.

References

- 1. stainsfile.com [stainsfile.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. ijche.com [ijche.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

Unveiling the Molecular Interactions of Azocarmine B: A Technical Guide for Researchers

An In-depth Exploration of a Classic Histological Stain

Introduction

Azocarmine B, also known as Acid Red 103, is a synthetic dye widely recognized for its utility in histological staining, particularly as a key component of the Azan trichrome staining method.[1][2] Its vibrant red hue provides excellent contrast for specific cellular components, aiding in the morphological analysis of tissues. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known molecular interactions of this compound with cellular components.

While this compound has a long history of use in histology, it is important to note that detailed quantitative data on its molecular binding affinities and its effects on specific signaling pathways are not extensively available in peer-reviewed literature. The primary body of research has focused on its application as a stain rather than as a molecular probe or therapeutic agent. This guide summarizes the established knowledge and presents hypothetical, yet detailed, experimental protocols for researchers interested in further elucidating the molecular interactions of this compound.

Known Interactions of this compound with Cellular Components

This compound is classified as an acid dye, indicating its propensity to bind to basic components within the cell. Its primary known interactions are electrostatic in nature, where the anionic dye molecules are attracted to cationic sites on macromolecules.

Principal Cellular Targets:

-

Nuclei: this compound strongly stains cell nuclei, indicating an interaction with nuclear components. This is likely due to its affinity for basic proteins, such as histones, which are rich in positively charged amino acids like lysine and arginine. The dye's interaction with these proteins results in the characteristic red staining of chromatin.

-

Erythrocytes: Red blood cells are also intensely stained by this compound. The specific molecular targets within erythrocytes are not definitively characterized but are presumed to be cytosolic proteins.

-

Other Acidophilic Structures: The dye will also stain other acidophilic (acid-loving) structures within the cytoplasm and extracellular matrix to varying degrees.

The Azan Trichrome Staining Method:

The Azan trichrome stain, developed by Heidenhain, is a classic histological technique that utilizes this compound in combination with other dyes to differentiate various tissue components.[3][4] The method is based on the differential binding of dyes to tissue structures.

In this procedure, the tissue section is first stained with this compound, which imparts a deep red color to nuclei and other acidophilic tissues.[5] Subsequently, the section is treated with a mixture of aniline blue or methyl blue and orange G in the presence of phosphotungstic acid. This step results in the selective destaining of this compound from collagen and other components, which then take up the blue counterstain. The result is a vibrant and informative image with red nuclei, orange to red muscle and cytoplasm, and blue collagen.[6][7]

Table 1: Staining Characteristics of this compound in the Azan Trichrome Method

| Cellular/Tissue Component | Staining Color with this compound |

| Nuclei | Red to Dark Red |

| Erythrocytes | Red |

| Muscle | Red to Orange |

| Cytoplasm | Red to Pink |

| Collagen | Initially Red, then destained and counterstained Blue |

| Mucin | Initially Red, then destained and counterstained Blue |

Proposed Experimental Protocols for In-Depth Molecular Interaction Analysis

Given the lack of detailed molecular interaction data for this compound, the following sections provide hypothetical but detailed experimental protocols that researchers could employ to characterize its binding properties and identify its cellular targets.

Protocol 1: Determination of Binding Affinity using Fluorescence Polarization

This protocol describes a method to quantify the binding affinity of this compound to purified cellular components like DNA or specific histone proteins. The intrinsic fluorescence of this compound, while not extensively characterized for this purpose, could potentially be leveraged. Alternatively, a fluorescently tagged version of this compound could be synthesized.

Objective: To determine the dissociation constant (Kd) of this compound for a specific cellular macromolecule.

Materials:

-

This compound

-

Purified calf thymus DNA or recombinant histone H1

-

Binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM MgCl2)

-

Fluorometer with polarization filters

-

Black, low-volume 384-well plates

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the binding buffer. Determine its concentration spectrophotometrically.

-

Prepare a series of dilutions of the target macromolecule (e.g., DNA or histone H1) in the binding buffer.

-

-

Fluorescence Polarization Assay:

-

Add a fixed concentration of this compound to each well of the 384-well plate.

-

Add increasing concentrations of the target macromolecule to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a fluorometer. The excitation and emission wavelengths will need to be optimized for this compound.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the macromolecule concentration.

-

Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to calculate the dissociation constant (Kd).

-

Protocol 2: Identification of Cellular Binding Partners using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a strategy to identify the proteins that interact with this compound within a cellular context. This involves immobilizing the dye and using it as bait to "pull down" its binding partners from a cell lysate.

Objective: To identify the protein interaction partners of this compound in a human cell line (e.g., HeLa).

Materials:

-

This compound

-

NHS-activated sepharose beads

-

HeLa cells

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

SDS-PAGE gels and staining reagents

-

Mass spectrometer

Methodology:

-

Immobilization of this compound:

-

Couple this compound to NHS-activated sepharose beads according to the manufacturer's instructions. This will create "this compound beads."

-

Prepare control beads by blocking the NHS-activated beads without adding the dye.

-

-

Cell Lysis and Affinity Purification:

-

Culture HeLa cells to a sufficient density and harvest them.

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

Incubate the clarified lysate with the this compound beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using the elution buffer.

-

-

Protein Identification:

-

Neutralize the eluates and separate the proteins by SDS-PAGE.

-

Stain the gel with a protein stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands that are present in the this compound eluate but not in the control eluate.

-

Subject the excised bands to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Visualizing the Research Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's molecular interactions, incorporating the experimental protocols described above.

References

- 1. scbt.com [scbt.com]

- 2. Azocarmine, solution - Biognost [biognost.com]

- 3. Histology Stains - Embryology [embryology.med.unsw.edu.au]

- 4. Heidenhain's AZAN trichrome stain - Wikipedia [en.wikipedia.org]

- 5. bio-optica.it [bio-optica.it]

- 6. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

Unveiling Azocarmine B: A Technical Guide to its Discovery and Original Applications in Histology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and foundational applications of Azocarmine B, a synthetic dye that has played a significant role in the advancement of histological staining techniques. This document provides a detailed overview of its origins, chemical properties, and, most notably, its seminal use in the Azan trichrome staining method developed by Martin Heidenhain. Experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers and professionals in the life sciences.

Discovery and Historical Context

The precise origins of this compound, also known by its Colour Index names Acid Red 103 and C.I. 50090, are not definitively documented in readily available historical records. However, evidence points to its synthesis in the late 19th century by the German chemical company, Badische Anilin- & Soda-Fabrik (BASF).[1][2] A glass bottle of this compound dye from this period, attributed to BASF, suggests its availability and use in scientific applications toward the end of the 1800s.[3]

This compound belongs to the azine class of dyes and is synthesized through the sulfonation of Azocarmine G (C.I. Acid Red 101).[4] The development of synthetic dyes was a burgeoning field in Germany during this era, with companies like BASF at the forefront of innovation.[5][6] The rise of the aniline dye industry, following William Henry Perkin's discovery of mauveine in 1856, spurred the creation of a vast array of synthetic colorants for textiles and, subsequently, for scientific purposes.[7][8][9][10]

While the individual credited with the first synthesis of this compound remains elusive in historical texts, its introduction into histology is more clearly defined. The early 20th century saw a surge in the development of new staining methods to better visualize cellular structures.[11][12] It was in this context that this compound found its crucial application.

Chemical Properties

This compound is a synthetic dye with the molecular formula C₂₈H₁₇N₃Na₂O₉S₃ and a molecular weight of 681.62 g/mol .[13][14] It is an acidic dye that is soluble in water, presenting as a blue-ray red solution.[4] Its acidic nature allows it to bind to basic components within the cell, such as proteins in the cytoplasm and collagen fibers in the extracellular matrix.[15]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Disodium 4-((7-phenyl-3-sulfonatobenzo(a)phenazin-7-ium-5-yl)amino)benzene-1,3-disulfonate |

| CAS Number | 25360-72-9 |

| Colour Index | Acid Red 103, C.I. 50090 |

| Molecular Formula | C₂₈H₁₇N₃Na₂O₉S₃ |

| Molecular Weight | 681.62 g/mol |

| Appearance | Blue-ray red powder |

| Solubility | Soluble in water |

Original Applications: The Azan Trichrome Stain

The most significant original application of this compound is as the primary nuclear and cytoplasmic stain in the Azan trichrome staining method , developed by the German anatomist Martin Heidenhain in 1915 .[6] This technique was a modification of Mallory's trichrome stain and provided superior differentiation of various tissue components.[16][17] The name "Azan" is derived from the two key staining solutions used: Azo carmine and An iline Blue-Orange G.[4]

The Azan stain is a polychromatic staining method that differentially colors various cellular and extracellular components, making it invaluable for histological studies of connective tissue, muscle, and epithelial tissues.[16][18]

Staining Mechanism

The Azan staining procedure is a multi-step process that relies on the differential binding of acidic dyes to tissue components based on their permeability and charge.

-

Nuclear and Cytoplasmic Staining: The initial step involves staining with an acidic this compound solution. This intensely red dye binds to both the nucleus and cytoplasm.

-

Differentiation: A subsequent wash with an aniline-alcohol solution differentiates the staining by removing the this compound from the collagen and reticular fibers, while the nuclei and cytoplasm retain the red color.

-

Mordanting: The tissue is then treated with phosphotungstic acid, which acts as a mordant. It is believed to form a complex with the collagen fibers, preventing the subsequent red stain from re-binding and facilitating the binding of Aniline Blue.

-

Counterstaining: Finally, the tissue is counterstained with a mixture of Aniline Blue and Orange G. The Aniline Blue selectively stains the collagen and reticular fibers blue, while the Orange G stains the cytoplasm of some cells.

The result is a vibrant and detailed stain that clearly distinguishes different tissue elements.

Expected Results

The Azan staining method yields a characteristic and informative color palette within the tissue section.

Table 2: Expected Staining Results of Heidenhain's Azan Trichrome Method

| Tissue/Cellular Component | Stained Color |

| Nuclei | Bright Red |

| Cytoplasm | Red to Pink (can be orange with Orange G) |

| Muscle Fibers | Red to Orange |

| Collagen Fibers | Deep Blue |

| Reticular Fibers | Deep Blue |

| Erythrocytes | Bright Red |

| Glial Cells | Reddish |

| Mucus | Blue |

Experimental Protocols

Several variations of the Azan staining protocol have been developed over the years. Below is a detailed methodology for the classic Heidenhain's Azan stain, along with a summary of common variations in a tabular format for easy comparison.

Heidenhain's Azan Staining Protocol

Reagents:

-

Azocarmine G or B Solution (0.1%):

-

Azocarmine G or B: 0.1 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 1 ml

-

-

Aniline-Alcohol Solution:

-

Aniline: 1 ml

-

90% Ethanol: 1000 ml

-

-

Acetic Alcohol Solution:

-

Glacial Acetic Acid: 1 ml

-

95% Ethanol: 100 ml

-

-

Phosphotungstic Acid Solution (5%):

-

Phosphotungstic Acid: 5 g

-

Distilled Water: 100 ml

-

-

Aniline Blue-Orange G Solution:

-

Aniline Blue, water-soluble: 0.5 g

-

Orange G: 2.0 g

-

Glacial Acetic Acid: 8 ml

-

Distilled Water: 100 ml

-

Boil, cool, and filter before use.

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in 0.1% Azocarmine solution at 56-60°C for 20-45 minutes.

-

Rinse in distilled water.

-

Differentiate in aniline-alcohol solution for a few seconds, controlling the differentiation microscopically until the collagen fibers are pale pink and the nuclei are still a distinct red.

-

Wash in acetic alcohol for 1-2 minutes to stop the differentiation.

-

Rinse in distilled water.

-

Mordant in 5% phosphotungstic acid solution for 1-3 hours.

-

Rinse briefly in distilled water.

-

Stain in Aniline Blue-Orange G solution for 1-3 hours.

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene and mount.

Quantitative Data: Variations in Azan Staining Protocols

The following table summarizes the quantitative differences in timings and temperatures across various published Azan staining protocols.

Table 3: Comparison of Azan Staining Protocol Variations

| Step | Heidenhain (1915) | Bio Optica Protocol[19] | Hasumi Protocol |

| Azocarmine Staining | 20-45 min @ 56-60°C | 30 min @ 56°C, then 5 min @ RT | 10 min @ RT |

| Aniline-Alcohol Differentiation | Seconds (microscopic control) | 1 minute | "Moderately" (up and down movement) |

| Phosphotungstic Acid Mordanting | 1-3 hours | 30 minutes | 1-3 hours |

| Aniline Blue-Orange G Staining | 1-3 hours | 30 minutes | 15 minutes |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Heidenhain's Azan staining procedure.

Caption: Workflow of Heidenhain's Azan Trichrome Staining Method.

Conclusion

This compound, a synthetic dye developed in the late 19th century, became an indispensable tool in histology through its application in Martin Heidenhain's Azan trichrome stain. This technique provided researchers with a powerful method to differentiate cellular and extracellular components with high contrast and clarity, significantly advancing the study of tissue morphology. While the specific details of its initial discovery remain somewhat obscure, its legacy is firmly cemented in the vibrant and informative images it has helped produce in countless laboratories for over a century. This guide provides a foundational understanding of this compound, from its historical context to its practical application, for today's researchers and scientists.

References

- 1. Badische Anilin & Soda-Fabrik dye label - Science History Institute Digital Collections [digital.sciencehistory.org]

- 2. basf.com [basf.com]

- 3. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Aniline [trc-leiden.nl]

- 6. History of Synthetic Dyes in Rug Making Ararat Rugs [araratrugs.com]

- 7. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 8. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]

- 9. A forgotten anniversary? | Feature | RSC Education [edu.rsc.org]

- 10. fsw.cc [fsw.cc]

- 11. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. tekhelet.com [tekhelet.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. scribd.com [scribd.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 19. A Brief History of Histology - Labtag Blog [blog.labtag.com]

Azocarmine B: A Comprehensive Technical Guide for Biological Staining in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azocarmine B, a synthetic acid dye widely utilized in microscopy for its vibrant and selective staining of various tissue components. This document details its chemical properties, mechanism of action, and provides detailed protocols for its application, particularly in the context of trichrome staining methods for visualizing collagen, muscle, and nuclei.

Introduction to this compound

This compound, also known as Acid Red 103 or C.I. 50090, is an anionic dye belonging to the azine group.[1] It is characterized by its deep red color and its utility in various histological staining techniques. This compound is valued for its ability to impart a strong, red color to acidic cellular components, such as nuclei and cytoplasm.[2] Its most prominent application is as a key component in trichrome staining methods, most notably Heidenhain's AZAN stain, where it provides a stark contrast to the blue or green counterstains used for collagen.[3]

Physicochemical Properties and Quantitative Data

A clear understanding of the physicochemical properties of this compound is essential for its effective application in staining protocols. The following tables summarize key quantitative data for this dye.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₁₇N₃Na₂O₉S₃ | [4] |

| Molecular Weight | 681.62 g/mol | [4] |

| C.I. Number | 50090 | [1] |

| CAS Number | 25360-72-9 | [4] |

| Absorption Maximum (λmax) | 510-523 nm in water | [5] |

| Solvent | Solubility | Reference |

| Water | 1.0% (10 g/L) | [6][7] |

| Ethanol | 0.1% (1 g/L) | [6][7] |

| Cellosolve | 1.75% (17.5 g/L) | [6][7] |

| Glycol | 4.5% (45 g/L) | [6][7] |

| Xylene | 0.01% (0.1 g/L) | [6][7] |

Mechanism of Staining

The staining mechanism of this compound is primarily based on electrostatic interactions between the anionic dye molecules and positively charged tissue components. In an acidic solution, which is typical for most this compound staining protocols, tissue proteins become protonated, acquiring a net positive charge.[2] The negatively charged sulfonate groups (-SO₃⁻) on the this compound molecule are then attracted to these positively charged sites on proteins, leading to the formation of stable ionic bonds. This results in the characteristic red staining of structures rich in acidic proteins, such as nuclei and cytoplasm. The addition of acetic acid to the staining solution lowers the pH, which enhances the positive charge on the tissue proteins, thereby increasing the binding affinity of the anionic dye.[2]

References

- 1. Disodium 4-((7-phenyl-3-sulfonatobenzo(a)phenazin-7-ium-5-yl)amino)benzene-1,3-disulfonate | C28H17N3Na2O9S3 | CID 6099365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azocarmine [morphisto.de]

- 3. Heidenhain's AZAN trichrome stain - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Azocarmine G 25641-18-3 [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. emsdiasum.com [emsdiasum.com]

The Chemistry Behind Azocarmine B's Red Color: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental chemical principles that give rise to the distinct red color of Azocarmine B, a synthetic dye with applications in histology and analytical chemistry. We will explore its molecular structure, the role of chromophores and auxochromes, and the underlying electronic transitions that govern its interaction with light. This document also provides representative experimental protocols for the synthesis and spectroscopic analysis of azo dyes, offering a practical framework for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound, also known as Acid Red 103, is a complex organic molecule. While its exact structure can be subject to some variation in commercial preparations, it is fundamentally an anionic dye. The chemical formula for a common form of this compound is C₂₈H₁₇N₃Na₂O₉S₃, with a molecular weight of approximately 681.62 g/mol [1][2].

The core of the this compound molecule features a large, conjugated system of aromatic rings. This extended π-electron system is the primary determinant of its color. The presence of multiple sulfonate (-SO₃⁻) groups imparts water solubility to the dye[3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₁₇N₃Na₂O₉S₃ | [1][2] |

| Molecular Weight | ~681.62 g/mol | [1][2] |

| Common Name | Acid Red 103 | [1] |

| CAS Number | 25360-72-9 | [1] |

| Appearance | Reddish-brown powder | [5] |

| Solubility | Soluble in water | [5][6] |

| Absorption Maximum (λmax) | ~510 nm | [7] |

The Origin of Color: Chromophores and Electronic Transitions

The vibrant red color of this compound is a direct consequence of its ability to absorb light in the green region of the visible spectrum. When white light, which contains all visible wavelengths, illuminates an this compound solution, the dye selectively absorbs photons of a specific energy range. The light that is not absorbed is transmitted, and our eyes perceive this transmitted light as the complementary color, which in this case is red.

The key to this light absorption lies in the molecule's chromophore , the part of the molecule responsible for its color. In this compound, the chromophore is the extensive system of conjugated double bonds within the fused aromatic rings. This conjugation creates a delocalized system of π-electrons.

The absorption of light energy promotes an electron from a lower energy molecular orbital to a higher energy one. In molecules with extensive conjugated systems like this compound, the most important electronic transition is the π → π transition[8][9]. This involves the excitation of an electron from a π bonding molecular orbital (the Highest Occupied Molecular Orbital or HOMO) to a π antibonding molecular orbital (the Lowest Unoccupied Molecular Orbital or LUMO)[8][9].

The energy difference (ΔE) between the HOMO and LUMO in this compound corresponds to the energy of photons in the green part of the visible spectrum. The relationship between the energy of absorbed light and its wavelength (λ) is given by the equation:

ΔE = hc/λ

where h is Planck's constant and c is the speed of light. For this compound, the maximum absorbance (λmax) is observed at approximately 510 nm, which falls within the green region of the electromagnetic spectrum[7].

Caption: π → π* electronic transition in this compound.

Molecular Structure of this compound

The intricate structure of this compound is central to its function as a dye. The large planar aromatic system facilitates strong intermolecular interactions, which can be important in its applications, for instance, in staining biological tissues.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Disodium 4-((7-phenyl-3-sulfonatobenzo(a)phenazin-7-ium-5-yl)amino)benzene-1,3-disulfonate | C28H17N3Na2O9S3 | CID 6099365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 25360-72-9 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Azocarmine [morphisto.de]

- 7. stainsfile.com [stainsfile.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Azocarmine B Staining Protocol for Collagen Fibers: Application Notes for Researchers

Introduction

Azocarmine B is an acidic dye integral to the Azan trichrome staining method, a histological technique developed by Martin Heidenhain. This method is a modification of Mallory's trichrome stain and is widely employed for the differential staining of various tissue components. In this technique, this compound acts as the primary nuclear and cytoplasmic stain, while Aniline Blue serves as the counterstain that specifically visualizes collagen and reticular fibers. The Azan staining protocol is particularly valuable in studies involving connective tissue, allowing for the clear differentiation of collagen fibers from muscle and cytoplasm. The procedure results in a vibrant and detailed visualization, with collagen and reticular fibers appearing in shades of deep blue, nuclei in bright red, and muscle tissue in red to orange hues.[1][2] This application note provides a detailed protocol for the use of this compound in the Azan trichrome method for the specific visualization and quantification of collagen fibers in tissue sections.

Principle of the Method

The Azan trichrome staining method is a multi-step process that relies on the differential affinity of tissue components for various dyes. The initial step involves overstaining the tissue section with an acidic this compound (or Azocarmine G) solution, which stains nuclei and cytoplasm red.[3] This is followed by a differentiation step using an aniline-alcohol solution to remove the excess red stain from the collagen fibers, preparing them for the counterstain. Subsequently, the tissue is treated with phosphotungstic acid, which acts as a mordant, facilitating the binding of the Aniline Blue to the collagen fibers. The final step involves counterstaining with a solution containing Aniline Blue and Orange G. The Aniline Blue selectively binds to the collagen and reticular fibers, staining them blue, while the Orange G stains muscle fibers orange.[1]

Experimental Protocols

The following protocol is a standard procedure for Heidenhain's Azan trichrome stain. Reagent concentrations and incubation times may require optimization based on the specific tissue type and fixation method used.

Reagent Preparation:

| Reagent | Composition |

| This compound Solution (0.1%) | This compound: 0.1 g, Glacial Acetic Acid: 1 ml, Distilled Water: 100 ml. Dissolve the this compound in the distilled water and then add the acetic acid.[1] |

| Aniline-Alcohol Solution | Aniline: 0.1 ml, 95% Ethanol: 100 ml.[1] |

| Acetic Alcohol | Glacial Acetic Acid: 1 ml, 100% Ethanol: 100 ml.[1] |

| 5% Phosphotungstic Acid | Phosphotungstic Acid: 5 g, Distilled Water: 100 ml.[1] |

| Aniline Blue-Orange G Solution | Aniline Blue (water-soluble): 0.5 g, Orange G: 2.0 g, Glacial Acetic Acid: 8 ml, Distilled Water: 100 ml. Boil, cool, and filter before use.[1] |

Staining Procedure:

| Step | Procedure | Time |

| 1. | Deparaffinize and rehydrate tissue sections to distilled water. | 10-15 min |

| 2. | Stain in pre-heated this compound solution in a 56-60°C oven. | 20-60 min |

| 3. | Rinse quickly in distilled water. | Brief rinse |

| 4. | Differentiate in Aniline-Alcohol solution, checking microscopically until nuclei are sharp and cytoplasm is pale red. | 1-3 min |

| 5. | Stop differentiation by rinsing in Acetic Alcohol. | 1-2 min |

| 6. | Mordant in 5% Phosphotungstic Acid. | 1-3 hours |

| 7. | Rinse briefly in distilled water. | Brief rinse |

| 8. | Counterstain in Aniline Blue-Orange G solution. | 1-3 hours |

| 9. | Rinse briefly in distilled water. | Brief rinse |

| 10. | Dehydrate rapidly through 95% and absolute ethanol. | 1-2 min each |

| 11. | Clear in xylene and mount with a resinous mounting medium. | 5-10 min |

Expected Results:

| Tissue Component | Stained Color |

| Collagen and Reticular Fibers | Deep Blue[1] |

| Nuclei | Bright Red |

| Muscle Fibers | Red to Orange |

| Cytoplasm | Pale Pink to Red |

| Erythrocytes | Bright Red |

Data Presentation